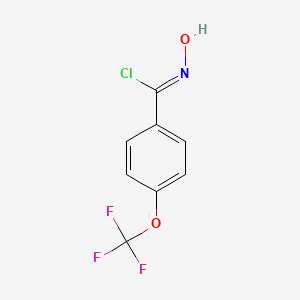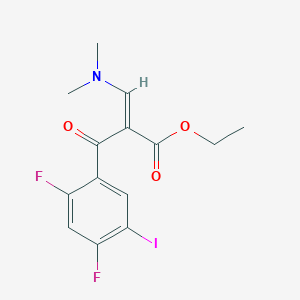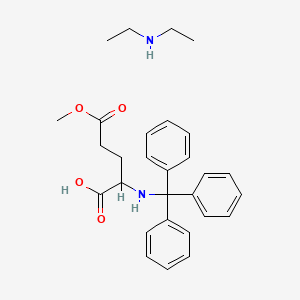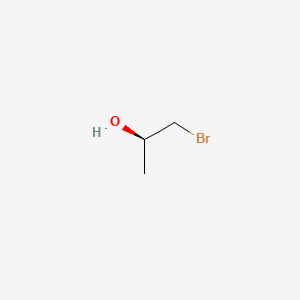
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride is a useful research compound. Its molecular formula is C8H5ClF3NO2 and its molecular weight is 239.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Structure Analysis
The compound has been used in crystallography to understand molecular configurations. For instance, a study revealed that the OH and NH2 substituents of a similar compound adopt a Z configuration relative to the C=N bond. The study provided insights into the planarity of the hydroxyimidamide unit and its angle with the benzene ring, contributing to our understanding of molecular structures in organic chemistry (Fei Liu et al., 2011).
2. Synthesis of Fluorine Analogues for Photodynamic Therapy
Fluorine analogues of certain compounds, potentially including (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride, have been synthesized for applications in photodynamic therapy, particularly for cancer treatment. A study demonstrated the conversion of certain esters into fluorine analogues, highlighting the potential of these compounds in medical applications (M. Omote et al., 1996).
3. Anticancer and Antioxidant Studies
Complexes involving this compound have been synthesized and studied for their anticancer and antioxidant properties. Research has shown that these compounds exhibit significant activity against various cancer cell lines, highlighting their potential in cancer therapy (I. Ejidike & P. A. Ajibade, 2016).
4. Synthesis of α-(Hydroxyimino)amides
The compound has been used in the synthesis of α-(hydroxyimino)amides, which are important in organic and medicinal chemistry. Research has demonstrated efficient methods for synthesizing these amides, expanding the toolbox of synthetic chemists (T. Soeta et al., 2016).
5. Peptide Synthesis
This compound or related compounds have been used in peptide synthesis. One study demonstrated a novel method for the synthesis of peptides using related reagents, contributing to advancements in peptide synthesis methodologies (R. Matsueda & R. Walter, 2009).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride involves the reaction of 4-(trifluoromethoxy)benzimidoyl chloride with hydroxylamine hydrochloride to form (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride.", "Starting Materials": [ "4-(trifluoromethoxy)benzimidoyl chloride", "hydroxylamine hydrochloride" ], "Reaction": [ "To a solution of 4-(trifluoromethoxy)benzimidoyl chloride (1 equiv) in dry dichloromethane, add hydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.2 equiv) at room temperature.", "Stir the reaction mixture at room temperature for 24 hours.", "After completion of the reaction, filter the precipitated triethylamine hydrochloride and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a suitable solvent system to obtain (Z)-N-hydroxy-4-(trifluoromethoxy)benzimidoyl chloride as a white solid." ] } | |
CAS No. |
1133426-66-0 |
Molecular Formula |
C8H5ClF3NO2 |
Molecular Weight |
239.58 g/mol |
IUPAC Name |
(1E)-N-hydroxy-4-(trifluoromethoxy)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-1-3-6(4-2-5)15-8(10,11)12/h1-4,14H/b13-7+ |
InChI Key |
ARLPSFJRXOQYDS-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/Cl)OC(F)(F)F |
SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)OC(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B3082627.png)





![Benzyl N-[cyano(4-methoxyphenyl)methyl]carbamate](/img/structure/B3082684.png)




